4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine
Description
4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with phenyl, 3-pyridinyl, and diazenyl groups. The diazenyl moiety (-N=N-) is linked to a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) substituent. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often contributing to binding affinity in enzyme inhibition .
Properties
IUPAC Name |
(4-phenyl-2-pyridin-3-ylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N5/c23-22(24,25)17-9-4-10-18(12-17)29-30-19-14-27-21(16-8-5-11-26-13-16)28-20(19)15-6-2-1-3-7-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNMLUUVRNFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine, identified by its CAS number 339279-63-9, is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
The biological activity of this compound has been primarily attributed to its interaction with various molecular targets:
- Neurokinin Receptor Modulation : The compound has shown potential as a modulator for neurokinin receptors (NK1 and NK3), which are implicated in mood disorders, anxiety, and psychotic disorders .
- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, helping to mitigate oxidative stress in cellular models .
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, potentially inhibiting the proliferation of certain cancer cell lines .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Neurokinin receptor modulation | Antidepressant-like effects | |
| Antioxidant activity | Reduces oxidative stress | |
| Antitumor activity | Inhibits cancer cell proliferation |
Case Studies and Research Findings
- Neurokinin Receptor Antagonism :
- Antioxidant Properties :
- Antitumor Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Diazenyl Groups
- 5-[(Z)-2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine (): Key Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-fluorophenyl diazenyl and introduces a methoxyphenyl at position 3. No bioactivity data is provided, but fluorophenyl groups are often associated with improved metabolic stability .
- 4-(4-Substituted Phenyl)-6-{[(4-Methylphenyl)diazenyl]methyl}pyrimidin-2-ol (): Key Differences: Features a hydroxyl group at position 2 and a methylphenyl-diazenylmethyl substituent. Biological Activity: Demonstrates antimicrobial properties (e.g., against E. coli and S. aureus) and analgesic effects in murine models.
Pyrimidine Derivatives with Trifluoromethyl Groups
- 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (): Key Differences: Substitutes the diazenyl group with a phenoxy (-O-) linker and includes a chlorophenyl substituent. The -CF₃ group maintains hydrophobicity, similar to the target compound .
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine ():
- Key Differences : Replaces the diazenyl group with a chloro-trifluoromethylpyridinyl substituent.
- Impact : The chloro and pyridinyl groups may enhance binding to nicotinic acetylcholine receptors, a common target in neuropharmacology. The lack of a diazenyl linker likely alters conformational flexibility .
Kinase-Targeting Pyrimidine Analogues
- Radotinib and Nilotinib (): Key Differences: Both are benzamide-based tyrosine kinase inhibitors (TKIs) with pyrimidine cores. Nilotinib’s structure includes a 3-pyridinylamino group, while radotinib uses a pyrazinyl substituent. Binding Modes: Docking studies show distinct binding orientations in BCR-ABL kinase inhibition.
Physicochemical and Pharmacokinetic Comparison
Key Findings and Implications
- Diazenyl Group : The diazenyl moiety in the target compound may enhance redox activity or serve as a hydrogen-bond acceptor, differentiating it from ether or alkyl-linked analogues .
- Trifluoromethyl Group: The -CF₃ group improves lipophilicity and metabolic stability, a shared advantage with compounds like 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine .
Q & A
Basic: What synthetic strategies are employed to prepare 4-phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves sequential coupling reactions. For diazenyl-substituted pyrimidines, a common approach is:
- Step 1: Condensation of a pyrimidine core with a diazonium salt derived from 3-(trifluoromethyl)aniline. This requires precise control of pH (e.g., acidic conditions) and low temperatures (0–5°C) to stabilize the diazonium intermediate .
- Step 2: Suzuki-Miyaura coupling for introducing the 3-pyridinyl group, using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF or THF) under inert atmospheres .
- Critical Conditions: Avoid excess diazonium salt to prevent byproducts, and optimize catalyst loading (typically 2–5 mol%) to enhance cross-coupling efficiency .
Basic: What purification and characterization techniques are recommended for isolating this compound?
Methodological Answer:
- Purification: Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate the product from unreacted precursors. Recrystallization in ethanol or DCM/hexane mixtures improves purity .
- Characterization:
- HPLC-MS: Confirm molecular weight and detect impurities (<2% threshold).
- NMR (¹H/¹³C): Verify substitution patterns (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) and diazenyl linkage (N=N stretch at ~1450 cm⁻¹ in FTIR) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what crystallographic parameters are most informative?
Methodological Answer:
- Single-Crystal Growth: Slow evaporation of a saturated DCM/MeOH solution yields diffraction-quality crystals.
- Key Parameters:
- R-factor: Aim for <0.06 to ensure accuracy in bond-length measurements (e.g., C-N bonds in the pyrimidine ring typically 1.33–1.37 Å) .
- Torsion Angles: Analyze dihedral angles between the phenyl and pyridinyl groups to assess planarity (e.g., angles >30° suggest steric hindrance) .
- Disorder Handling: Apply restraints for trifluoromethyl groups, which often exhibit rotational disorder .
Advanced: What methodologies are used to evaluate the biological activity of this compound, particularly as a kinase inhibitor?
Methodological Answer:
- Kinase Assays: Use recombinant kinases (e.g., EGFR or VEGFR) in fluorescence-based ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (10 nM–100 µM range) .
- Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) with confocal microscopy to track intracellular localization .
- Contradictions: Discrepancies between in vitro and cellular activity may arise from poor membrane permeability. Address this by modifying logP via substituent tuning (e.g., replacing CF₃ with hydrophilic groups) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?
Methodological Answer:
- Analog Synthesis: Systematically vary substituents:
- Pyridinyl Group: Replace 3-pyridinyl with 4-pyridinyl to test hydrogen-bonding interactions.
- Diazenyl Linker: Substitute with amide or alkyl chains to assess rigidity effects .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses in kinase ATP-binding pockets. Focus on residues forming π-π interactions with the pyrimidine core .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: What computational modeling approaches predict the electronic properties of this compound, and how do they correlate with experimental data?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap). A smaller gap (<3 eV) suggests redox activity, which can be validated via cyclic voltammetry .
- Solvatochromism Studies: Compare calculated dipole moments (e.g., 5–8 Debye) with UV-Vis spectral shifts in solvents of varying polarity (e.g., λmax in DMSO vs. hexane) .
- Contradictions: Discrepancies in π-π stacking distances (calculated vs. crystallographic) may require dispersion-corrected functionals (e.g., ωB97X-D) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
